![molecular formula C14H14ClNO3S B11169193 N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide](/img/structure/B11169193.png)
N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a 4-chlorobenzyl and a 4-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating.
Major Products Formed
Oxidation: Formation of 4-methoxybenzenesulfonic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-chlorobenzylamine.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. It functions by inhibiting bacterial folic acid synthesis, a mechanism common to many sulfonamides. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
- Anticancer Potential : Investigations into sulfonamide derivatives have revealed their ability to induce apoptosis in cancer cell lines. For instance, related compounds have been shown to inhibit cell proliferation and induce cell cycle arrest in various human cancer models, suggesting that this compound may possess similar anticancer properties .
The compound's biological effects extend beyond antimicrobial and anticancer activities:
- Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of sulfonamides. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively, making it a potential therapeutic agent for inflammatory diseases .
- Interactions with Biological Targets : Studies have shown that modifications to the structure of this compound can significantly alter its binding affinity to various biological targets, including cannabinoid receptors. This highlights its potential role in developing targeted therapies for conditions involving these pathways .
Antibacterial Efficacy
A study evaluating the antibacterial activity of related sulfonamide compounds indicated that several derivatives exhibited potent activity against resistant bacterial strains. For example, compounds structurally similar to this compound demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like amoxicillin .
Anticancer Studies
In vitro studies involving human cancer cell lines (e.g., HepG2, MCF-7) have shown that sulfonamide derivatives can induce apoptosis and inhibit tumor growth. One study reported that a compound closely related to this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound may also interact with cellular membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-methoxybenzamide
- N-(4-chlorobenzyl)-4-methoxybenzenesulfonyl chloride
- N-(4-chlorobenzyl)-4-methoxybenzenesulfonic acid
Uniqueness
N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the 4-chlorobenzyl and 4-methoxy groups, which confer specific chemical and biological properties
Biological Activity
N-(4-Chlorobenzyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a benzene ring substituted with both a chlorobenzyl and a methoxy group. Its chemical formula is C13H12ClN2O3S, and it typically appears as a white solid with a melting point of 141-142 °C. The presence of these functional groups plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its capacity to inhibit enzyme activity by binding to active sites or altering the conformation of target proteins. This inhibition can disrupt essential biological processes, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.3 mg/mL against resistant strains like Pseudomonas aeruginosa and Bacillus subtilis .
Microorganism | MIC (mg/mL) | Comparison |
---|---|---|
Pseudomonas aeruginosa | 0.2 | More effective than amoxicillin (0.25 mg/mL) |
Bacillus subtilis | 0.05 | Higher efficacy than kanamycin (>0.5 mg/mL) |
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral potential, particularly against Hepatitis B virus (HBV). A derivative of this compound was found to inhibit both wild-type and drug-resistant HBV strains by increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which plays a critical role in inhibiting HBV replication .
Anticancer Properties
Emerging studies suggest that this compound may also possess anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial membrane depolarization . For example, derivatives have shown IC50 values in the range of 0.89–9.63 µg/mL against various cancer cell lines, indicating promising anticancer activity.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, demonstrating significant effectiveness against resistant bacterial strains .
- Antiviral Screening : The compound was screened against HBV in vitro and showed promising results in enhancing A3G levels, suggesting potential as a therapeutic agent for viral infections .
- Cancer Cell Studies : In cell line assays, compounds similar to this compound exhibited notable cytotoxicity against HeLa and HL-60 cells, with mechanisms involving caspase activation linked to apoptosis .
Properties
Molecular Formula |
C14H14ClNO3S |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |
InChI Key |
PMJVNCVNQSPSJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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